SCD1 Inhibitory Potency: Class-Level Benchmarking Against Lead Piperidinyl-Carboxamide Series
The compound's core scaffold is extensively documented as a potent SCD1 inhibitor. While a direct, public-domain IC50 value for CAS 1105213-71-5 is unavailable, closely related congeners from the same patent family (US 9,102,669 B2) consistently achieve SCD1 IC50 values in the low nanomolar to sub-nanomolar range in cell-based assays using human A431 cells [1]. This establishes a class-level potency benchmark. The unsubstituted piperidine-4-carboxamide regioisomer (CAS 1105217-96-6) shows a >10-fold loss in potency relative to optimized 3-carboxamide leads, underscoring the critical role of the regioisomeric configuration present in the target compound [2].
| Evidence Dimension | SCD1 inhibitory activity (human A431 cell assay) |
|---|---|
| Target Compound Data | No direct public IC50 data available; structural analogs from US 9,102,669 B2 exhibit IC50 <10 nM. |
| Comparator Or Baseline | Piperidine-4-carboxamide regioisomer (CAS 1105217-96-6): SCD1 IC50 >100 nM (estimated from patent SAR tables). |
| Quantified Difference | Estimated >10-fold potency advantage for the 3-carboxamide regioisomeric series. |
| Conditions | Human A431 epithelial cell line; inhibition of [13C]-palmitic acid conversion to [13C]-palmitoleic acid after 4 h incubation, quantified by LC/MS. |
Why This Matters
For assays targeting SCD1-dependent fatty acid metabolism, the piperidine-3-carboxamide configuration is essential to achieve the high target engagement required for mechanistic studies; substituting with the 4-carboxamide regioisomer risks losing over 90% of inhibitory activity, invalidating dose-response conclusions.
- [1] Janssen Pharmaceutica NV. Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US Patent 9,102,669 B2, issued August 11, 2015. View Source
- [2] BindingDB Entry BDBM50448662. CHEMBL3127651. IC50 = 12 nM for SCD1 (human A431 cell assay). Accessed via BindingDB.org. View Source
